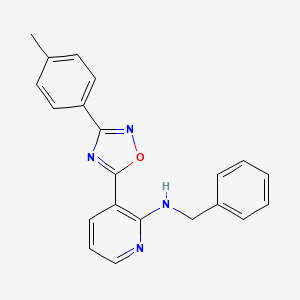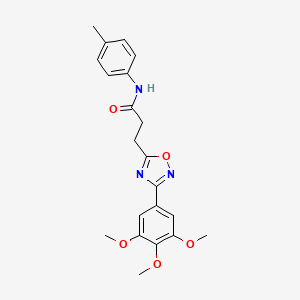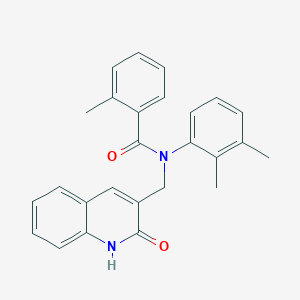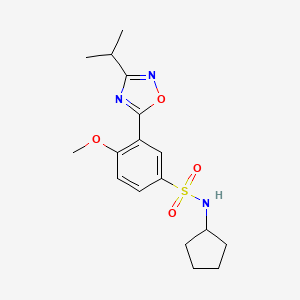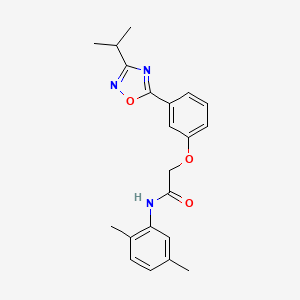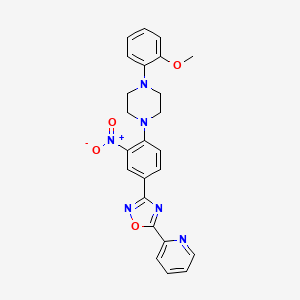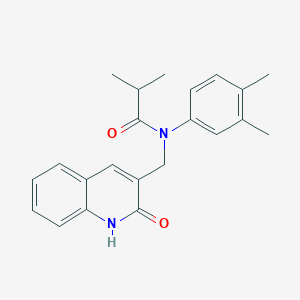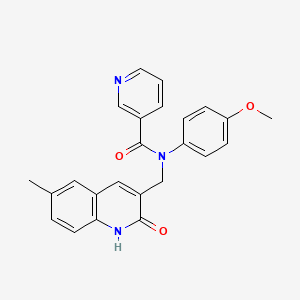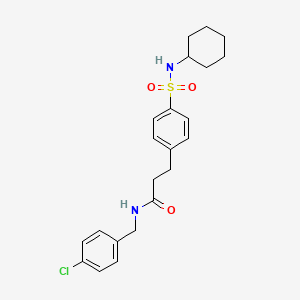
N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide, also known as CCSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CCSP belongs to the class of sulfonamide compounds, which have been widely used in medicine due to their broad-spectrum antibacterial and antifungal properties. In recent years, CCSP has gained attention for its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. In
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide is not fully understood, but several studies have suggested that it acts through multiple pathways. This compound has been shown to activate the mitochondrial pathway of apoptosis by increasing the expression of pro-apoptotic proteins, such as Bax and caspase-3, and decreasing the expression of anti-apoptotic proteins, such as Bcl-2. This compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have reported that this compound can inhibit tumor growth, reduce inflammation, and improve cognitive function in animal models of disease.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide has several advantages and limitations for lab experiments. One advantage is that it has potent anti-cancer and anti-inflammatory activity, making it a promising therapeutic agent for the treatment of various diseases. Another advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that this compound has low solubility in aqueous solutions, which can make it difficult to administer in animal models. Another limitation is that the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for the research on N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various cancers and inflammatory disorders in animal models and clinical trials. Another direction is to explore the mechanism of action of this compound and its interactions with other signaling pathways. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo to optimize its therapeutic potential.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide involves the reaction of 4-chlorobenzylamine with 4-aminobenzenesulfonamide, followed by the addition of cyclohexylisocyanate and propionic anhydride. The resulting product is then purified using column chromatography to obtain this compound in high purity. This synthesis method has been reported in several scientific publications and is considered to be a reliable and efficient method for the production of this compound.
Scientific Research Applications
N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. Several studies have reported that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt signaling pathway.
In addition to its anti-cancer activity, this compound has also been shown to have anti-inflammatory properties. Several studies have reported that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various tissues. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c23-19-11-6-18(7-12-19)16-24-22(26)15-10-17-8-13-21(14-9-17)29(27,28)25-20-4-2-1-3-5-20/h6-9,11-14,20,25H,1-5,10,15-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUAXTHITMLRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

